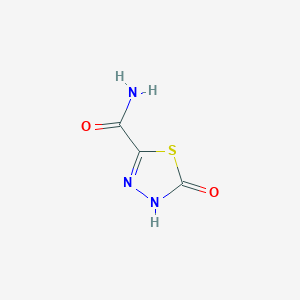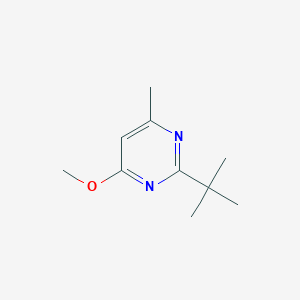
Ethyl 4-ethylnicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-ethylnicotinate is an organic compound belonging to the class of esters. It is derived from nicotinic acid (also known as niacin) and is characterized by the presence of an ethyl group attached to the fourth position of the nicotinic acid ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethyl 4-ethylnicotinate can be synthesized through the esterification of nicotinic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating nicotinic acid and ethanol with a catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is refluxed, and the ester is formed as a result of the condensation reaction.
Industrial Production Methods: In an industrial setting, the production of this compound involves the use of toluene as a solvent. Nicotinic acid, absolute ethanol, and an esterification solid acid catalyst (such as HND230) are added to toluene. The mixture is stirred at a temperature range of 50-65°C for 3-6 hours. After the reaction is complete, the mixture is cooled, and the catalyst is recovered by filtration. The solvent is then removed under reduced pressure to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 4-ethylnicotinate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base, this compound can be hydrolyzed to yield nicotinic acid and ethanol.
Reduction: Reduction of this compound using reducing agents like lithium aluminum hydride can produce the corresponding alcohol.
Substitution: The ester group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed:
Hydrolysis: Nicotinic acid and ethanol.
Reduction: Corresponding alcohol.
Substitution: Various substituted nicotinic acid derivatives.
Aplicaciones Científicas De Investigación
Ethyl 4-ethylnicotinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: this compound is investigated for its potential therapeutic properties, including its role in drug development.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mecanismo De Acción
The mechanism of action of ethyl 4-ethylnicotinate involves its interaction with specific molecular targets. As an ester, it can undergo hydrolysis to release nicotinic acid, which is known to interact with nicotinic acid receptors. These receptors are involved in various physiological processes, including lipid metabolism and vasodilation. The exact pathways and molecular targets may vary depending on the specific application and context .
Comparación Con Compuestos Similares
Ethyl 4-ethylnicotinate can be compared with other similar compounds such as:
Methyl nicotinate: Similar to this compound, methyl nicotinate is an ester of nicotinic acid but with a methyl group instead of an ethyl group.
Ethyl nicotinate: This compound is another ester of nicotinic acid with an ethyl group but without the additional ethyl group at the fourth position.
Uniqueness: this compound is unique due to the presence of the ethyl group at the fourth position of the nicotinic acid ring, which can influence its chemical properties and reactivity compared to other esters of nicotinic acid.
Propiedades
Fórmula molecular |
C10H13NO2 |
|---|---|
Peso molecular |
179.22 g/mol |
Nombre IUPAC |
ethyl 4-ethylpyridine-3-carboxylate |
InChI |
InChI=1S/C10H13NO2/c1-3-8-5-6-11-7-9(8)10(12)13-4-2/h5-7H,3-4H2,1-2H3 |
Clave InChI |
RUHYKLLGFDSOPC-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C=NC=C1)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(2S)-2-{[(benzyloxy)carbonyl]amino}-3-sulfanylpropanoic acid](/img/structure/B13116759.png)



![5,6-Dimethyl-2,3-dihydro-1H-benzo[d]imidazol-2-amine](/img/structure/B13116787.png)



